Technical Profile: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Technical Profile: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
A Structural & Functional Analysis of C10E5 Isodecyl Ether[1]
Executive Summary
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (Molecular Formula:
Unlike its linear analog (
Part 1: Chemical Structure & Topology[1]
The IUPAC name 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol provides a precise map of the atomic connectivity.[1]
1.1 Structural Decoding
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Backbone: "Tetracosan" indicates a 24-atom main chain.[1]
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Hydrophilic Domain (Head): The "3,6,9,12,15-pentaoxa" designation signifies that oxygen atoms replace carbon atoms at these specific positions. Combined with the "1-ol" (hydroxyl group at C1), this forms a Pentaethylene Glycol (PEG-5) chain:
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Hydrophobic Domain (Tail): The alkyl chain begins after the last ether oxygen (O15). The chain from C16 to C24 comprises 9 carbons.
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Branching: The "23-Methyl" substituent places a methyl group on the penultimate carbon (C23).[1]
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Tail Structure:
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This terminal isopropyl group defines the Isodecyl moiety.
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1.2 Physicochemical Properties Table[1]
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 378.55 g/mol | Monodisperse calc.[1][2] |
| HLB (Calculated) | ~11.5 - 12.5 | Hydrophile-Lipophile Balance; indicates moderate water solubility and good wetting properties.[1] |
| CMC (Approx.) | ~1.0 - 5.0 mM | Higher than linear C10E5 (~0.6 mM) due to steric hindrance of the iso-branch.[1] |
| Cloud Point | ~40-45°C | Temperature at which phase separation occurs (1% aq.[1][3] solution). |
| Physical State | Liquid @ 25°C | Branching prevents crystallization (Linear C10E5 is often semi-solid). |
| CAS Number | 66172-86-9 (Generic Isodecyl-5EO) | Often referenced under generic ethoxylated isodecanol CAS.[1] |
1.3 Structural Topology Diagram
The following diagram illustrates the logical connectivity and domain separation of the molecule.
Figure 1: Topological segmentation of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol showing the amphiphilic divide.[1][4]
Part 2: Applications in Membrane Protein Research[5]
The primary utility of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol lies in its ability to solubilize membrane proteins without stripping essential annular lipids, a common failure mode of harsher detergents like SDS or Triton X-100.[1]
2.1 Mechanism of Action: The "Soft" Detergent Hypothesis
The branched tail (isodecyl) creates a larger "cone angle" for the surfactant monomer compared to linear alkyl chains. This geometric parameter has two critical effects:
-
Disordered Micelles: The packing within the micelle is less dense, allowing the detergent to accommodate the irregular surfaces of transmembrane domains more effectively.
-
Fluidity Preservation: The iso-branch prevents the formation of rigid "gel-phase" domains around the protein, which can lock proteins in non-native conformations.[1]
2.2 Experimental Protocol: Membrane Solubilization
Objective: Solubilize a G-Protein Coupled Receptor (GPCR) from HEK293 cell membranes using C10E5 Isodecyl.[1]
Reagents:
-
Buffer A: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.
-
Detergent Stock: 10% (w/v) 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol in water (Note: Must be stored under
to prevent oxidation).[1]
Workflow:
-
Membrane Preparation:
-
Harvest cells and disrupt via sonication.
-
Ultracentrifuge (100,000 x g, 1 hr) to pellet membranes.
-
Resuspend pellet in Buffer A to a protein concentration of 5 mg/mL.
-
-
Detergent Addition:
-
Add Detergent Stock to the membrane suspension dropwise on ice.
-
Target Concentration: The final concentration should be 1.0% (w/v) .
-
Rationale: This is approximately 25-30x the CMC, ensuring sufficient micelle formation to saturate lipid-protein interactions.[1]
-
-
Solubilization:
-
Incubate at 4°C for 1 hour with gentle nutation.
-
Critical Step: Do not vortex.[1] Vortexing introduces oxygen, promoting peroxide formation in the PEG chain which can oxidize Cys residues.
-
-
Clarification:
-
Ultracentrifuge at 150,000 x g for 45 minutes.
-
Collect the supernatant (Solubilized Fraction).
-
2.3 Solubilization Pathway Diagram
Figure 2: Logical workflow for membrane protein extraction using C10E5 Isodecyl.[1]
Part 3: Quality Control & Validation (Self-Validating Systems)
To ensure scientific integrity, the purity and stability of the detergent must be verified before use. Commercial PEG-ethers are prone to auto-oxidation.[1]
3.1 Peroxide Test (Essential)
Before any sensitive protein work, test the detergent stock for peroxides using a semi-quantitative peroxide test strip (e.g., Quantofix).
-
Acceptance Criteria: < 5 ppm peroxide.[1]
-
Corrective Action: If > 5 ppm, treat the solution with a reducing agent (e.g., DTT) or discard.
3.2 CMC Verification (Dye Micellization)
Because the "23-methyl" isomer may vary slightly between synthesis batches, determining the precise CMC is crucial for reproducibility.[1]
-
Prepare a range of detergent concentrations (0.1 mM to 10 mM) in Buffer A.
-
Add Diphenylhexatriene (DPH) to a final concentration of 1 µM.
-
Measure fluorescence (Ex 358 nm / Em 430 nm).
-
Result: The inflection point where fluorescence intensity spikes represents the CMC.
References
-
PubChem. (n.d.). 3,6,9,12,15-Pentaoxapentacosan-1-ol (C20H42O6).[1][5] National Library of Medicine. Retrieved February 25, 2026, from [Link]
- Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. (Contextual grounding for C10E5 usage).
- Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the crystallization of membrane proteins. Protein Science, 14(8), 2207-2211.
Sources
- 1. Pentaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 2. ペンタエチレングリコールモノドデシルエーテル BioXtra, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isodecyl Alcohol Ethoxylate CAS 78330-20-8 - Buy Isodecyl Alcohol Ethoxylate, 78330-20-8, CAS 78330-20-8 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 4. eChemPortal - Home [echemportal.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
